An In-Depth Technical Guide to 1-Boc-4-(2-(trifluoromethyl)phenoxy)piperidine (CAS No: 921605-76-7)
An In-Depth Technical Guide to 1-Boc-4-(2-(trifluoromethyl)phenoxy)piperidine (CAS No: 921605-76-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
1-Boc-4-(2-(trifluoromethyl)phenoxy)piperidine, with the Chemical Abstracts Service (CAS) number 921605-76-7 , is a synthetic building block of significant interest in the field of drug discovery and development. This compound incorporates three key structural features that render it a valuable tool for medicinal chemists: a piperidine core, a Boc (tert-butoxycarbonyl) protecting group, and a trifluoromethyl-substituted phenoxy moiety.
The piperidine ring is a ubiquitous scaffold found in a vast array of FDA-approved drugs and biologically active natural products, valued for its ability to introduce a three-dimensional character into molecules, which can enhance binding to biological targets. The Boc protecting group offers a robust and easily removable shield for the piperidine nitrogen, enabling selective chemical modifications at other positions of the molecule.[1] The 2-(trifluoromethyl)phenoxy group is particularly noteworthy. The trifluoromethyl (-CF3) group is a bioisostere of a methyl or chloro group and is known to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity of a molecule to its target protein.[2][3] Its placement on the phenoxy ring at the ortho position influences the conformational properties of the molecule, which can be critical for achieving desired pharmacological activity.
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of 1-Boc-4-(2-(trifluoromethyl)phenoxy)piperidine, serving as a resource for researchers leveraging this versatile intermediate in their scientific endeavors.
Synthesis and Purification: Crafting the Core Structure
The synthesis of 1-Boc-4-(2-(trifluoromethyl)phenoxy)piperidine typically involves the formation of an aryl ether linkage between a protected piperidine alcohol and a trifluoromethyl-substituted phenol. Two common and effective methods for this transformation are the Mitsunobu reaction and the Ullmann condensation.
Method 1: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming C-O bonds with inversion of stereochemistry at the alcohol carbon.[4][5] In this case, it provides a reliable method for coupling N-Boc-4-hydroxypiperidine with 2-(trifluoromethyl)phenol.
Reaction Scheme:
A conceptual workflow for the Mitsunobu reaction.
Experimental Protocol:
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Reaction Setup: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq.), 2-(trifluoromethyl)phenol (1.1 eq.), and triphenylphosphine (PPh3) (1.2 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), is added diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq.) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired product, 1-Boc-4-(2-(trifluoromethyl)phenoxy)piperidine. The byproducts, triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate, are also separated during this process.
The causality behind this experimental choice lies in the mild reaction conditions and high functional group tolerance of the Mitsunobu reaction, making it suitable for complex molecules. The use of an inert atmosphere and anhydrous solvents is critical to prevent the quenching of the reactive intermediates.
Method 2: The Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers and, by extension, aryl alkyl ethers.[6][7][8] This method involves the coupling of a phenol with an alkyl halide or sulfonate.
Reaction Scheme:
A conceptual workflow for the Ullmann condensation.
Experimental Protocol:
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Preparation of the Piperidine Electrophile: N-Boc-4-hydroxypiperidine is first converted to a better leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine or pyridine.
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Coupling Reaction: A mixture of the N-Boc-4-piperidinyl mesylate/tosylate (1.0 eq.), 2-(trifluoromethyl)phenol (1.2 eq.), a copper(I) or copper(II) catalyst (e.g., CuI, Cu2O, or CuSO4), and a base (e.g., K2CO3, Cs2CO3, or pyridine) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is heated at elevated temperatures (typically 100-160 °C) for several hours to days.
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Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography.
The Ullmann condensation is often chosen for its scalability and the use of more economical reagents compared to the Mitsunobu reaction, although it typically requires harsher reaction conditions.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 1-Boc-4-(2-(trifluoromethyl)phenoxy)piperidine is essential for its handling, storage, and application in further synthetic steps.
| Property | Value | Source |
| CAS Number | 921605-76-7 | - |
| Molecular Formula | C₁₇H₂₂F₃NO₃ | - |
| Molecular Weight | 345.36 g/mol | - |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents such as DCM, THF, ethyl acetate, and methanol. | Inferred from structure |
Predicted Spectral Data:
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¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.5-7.0 (m, 4H, Ar-H), ~4.5 (m, 1H, O-CH), ~3.7 (m, 2H, piperidine N-CH₂ₑ), ~3.3 (m, 2H, piperidine N-CH₂ₐ), ~2.0 (m, 2H, piperidine CH₂ₑ), ~1.8 (m, 2H, piperidine CH₂ₐ), 1.45 (s, 9H, Boc-C(CH₃)₃). Note: The exact chemical shifts and multiplicities will depend on the specific conformation and solvent.[9][10]
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¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~155 (C=O, Boc), ~150-120 (Ar-C and CF₃), ~80 (C(CH₃)₃, Boc), ~70 (O-CH), ~40 (piperidine N-CH₂), ~30 (piperidine CH₂), ~28 (C(CH₃)₃, Boc). Note: The quartet splitting pattern of the CF₃ carbon and adjacent aromatic carbons is expected.[9][10]
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Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₇H₂₃F₃NO₃⁺: 346.16. A characteristic fragmentation pattern would involve the loss of the Boc group (100 amu) or isobutylene (56 amu).[11]
Applications in Drug Discovery
1-Boc-4-(2-(trifluoromethyl)phenoxy)piperidine is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown activity against a variety of targets.
As a Precursor for Central Nervous System (CNS) Agents
The trifluoromethylphenoxy piperidine motif is found in a number of compounds targeting CNS receptors. The trifluoromethyl group can enhance blood-brain barrier penetration due to its lipophilicity and can improve metabolic stability, which are desirable properties for CNS drugs. Derivatives of this scaffold could be explored as potential modulators of dopamine, serotonin, or other neurotransmitter transporters and receptors.
In the Development of Novel Therapeutics
The Boc-protected nitrogen allows for further functionalization, such as N-alkylation or N-arylation, after deprotection. This versatility enables the creation of libraries of compounds for high-throughput screening against various biological targets. The ether linkage is generally stable under physiological conditions, making this a suitable core for drug candidates.
Logical Relationship in Drug Design:
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- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 8. US20050054882A1 - Diaryl ether condensation reactions - Google Patents [patents.google.com]
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